molecular formula C11H9N3O3 B1434670 2-(6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)acetic acid CAS No. 1708437-01-7

2-(6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)acetic acid

Cat. No. B1434670
CAS RN: 1708437-01-7
M. Wt: 231.21 g/mol
InChI Key: MEQJZKSAJDUXQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)acetic acid, also known as OPAA, is a chemical compound that has been extensively studied for its potential applications in scientific research. OPAA is a pyrimidine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been investigated in detail.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

2-(6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)acetic acid and its derivatives play a significant role in chemical synthesis, contributing to the development of complex organic compounds. Research in this area focuses on reactions with polyfunctional heterocyclic carboxylic acids, leading to the formation of compounds with potential applications in materials science and pharmaceuticals. For instance, the reactions of pentaphenylantimony with certain heterocyclic carboxylic acids have been explored to form compounds like bis(tetraphenylantimony)pyridine dicarboxylate, showcasing the intricate interplay between different functional groups in synthetic chemistry (Gubanova et al., 2020).

Antimicrobial and Biological Activity

The derivatives of this compound have been investigated for their biological activities, particularly in antimicrobial applications. Studies have synthesized and evaluated compounds for their potential to inhibit the growth of harmful microorganisms. For example, new synthesized imide and Schiff's base derivatives have shown promising antimicrobial activities, comparable to established antibiotics like streptomycin and fusidic acid, highlighting their potential in addressing antibiotic resistance and developing new therapeutic agents (Sabry et al., 2013).

properties

IUPAC Name

2-(6-oxo-4-pyridin-2-ylpyrimidin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O3/c15-10-5-9(8-3-1-2-4-12-8)13-7-14(10)6-11(16)17/h1-5,7H,6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEQJZKSAJDUXQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=O)N(C=N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)acetic acid
Reactant of Route 2
2-(6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)acetic acid
Reactant of Route 3
2-(6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)acetic acid
Reactant of Route 4
2-(6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)acetic acid
Reactant of Route 5
Reactant of Route 5
2-(6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)acetic acid
Reactant of Route 6
2-(6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)acetic acid

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